molecular formula C8H11NO3 B13570245 4-Amino-2,6-dimethoxyphenol

4-Amino-2,6-dimethoxyphenol

Cat. No.: B13570245
M. Wt: 169.18 g/mol
InChI Key: PSJZYGKOSQRHPB-UHFFFAOYSA-N
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Description

4-Amino-2,6-dimethoxyphenol is an organic compound with the molecular formula C8H11NO3 It is a derivative of phenol, characterized by the presence of amino and methoxy groups at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dimethoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethoxyphenol.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include:

    Batch or Continuous Processes: Depending on the scale of production, batch or continuous processes may be employed.

    Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to corresponding amines or other reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

4-Amino-2,6-dimethoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dimethoxyphenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It can influence biochemical pathways related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyphenol: Lacks the amino group but shares the methoxy groups.

    4-Allyl-2,6-dimethoxyphenol: Contains an allyl group instead of an amino group.

    4-Amino-2,6-dimethoxypyrimidine: Similar structure but with a pyrimidine ring.

Uniqueness

4-Amino-2,6-dimethoxyphenol is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-amino-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJZYGKOSQRHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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